3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1916592-91-0
VCID: VC6557587
InChI: InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3
SMILES: COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.168

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

CAS No.: 1916592-91-0

Cat. No.: VC6557587

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.168

* For research use only. Not for human or veterinary use.

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine - 1916592-91-0

Specification

CAS No. 1916592-91-0
Molecular Formula C12H15BrN2O2
Molecular Weight 299.168
IUPAC Name (5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3
Standard InChI Key SPZOTFIYOJHZAE-UHFFFAOYSA-N
SMILES COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-methoxypiperidine-1-carbonyl group. The pyridine core contributes aromaticity and electronic anisotropy, while the bromine atom enhances electrophilic substitution reactivity . The 3-methoxypiperidine moiety introduces steric bulk and hydrogen-bonding capacity via its carbonyl group, which may influence solubility and intermolecular interactions .

Molecular Formula: C12H14BrN2O2\text{C}_{12}\text{H}_{14}\text{Br}\text{N}_2\text{O}_2
Molecular Weight: 313.16 g/mol (calculated).
Key Functional Groups:

  • Pyridine ring (aromatic π\pi-system)

  • Bromine (electrophilic site)

  • Amide bond (planar, resonance-stabilized)

  • Methoxypiperidine (chiral center at C3 of piperidine)

Spectroscopic and Physical Properties

While direct data for this compound is limited, analogous bromopyridines exhibit:

  • 1H^1\text{H} NMR: Pyridine protons resonate between δ 8.2–8.5 ppm . Methoxy groups appear as singlets near δ 3.3 ppm, and piperidine protons show multiplet splitting between δ 1.5–3.5 ppm .

  • IR Spectroscopy: Strong carbonyl stretch (~1650–1700 cm1^{-1}) and C-Br vibration (~550–600 cm1^{-1}) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • 5-Bromopyridine-3-carboxylic acid: Provides the aromatic core with bromine.

  • 3-Methoxypiperidine: Supplies the nitrogenous substituent.

Coupling these via amide bond formation represents the most plausible route, as seen in analogous pyridine-piperidine systems .

Synthesis of 5-Bromopyridine-3-carboxylic Acid

A literature procedure for 3-bromo-5-methoxypyridine (73% yield) can be adapted:

  • Reaction: Treat 3,5-dibromopyridine with sodium methoxide in DMF at 90°C for regioselective methoxylation.

  • Oxidation: Convert the methoxy group to a carboxylic acid via ozonolysis or potassium permanganate-mediated oxidation.

Amide Coupling with 3-Methoxypiperidine

  • Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Coupling: React with 3-methoxypiperidine in the presence of a base (e.g., triethylamine) to form the amide bond .

Representative Reaction:

5-Bromopyridine-3-carboxylic acid+3-methoxypiperidineEDCl/HOBtTarget Compound\text{5-Bromopyridine-3-carboxylic acid} + \text{3-methoxypiperidine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

Yield Optimization:

  • Use coupling agents like EDCl/HOBt for improved efficiency .

  • Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

ParameterValue
Hazard StatementsH315 (skin irritation)
H319 (eye irritation)
H335 (respiratory irritation)
Precautionary MeasuresP261 (avoid inhalation)
P305+P351+P338 (eye rinse)
Storage4–8°C under inert atmosphere

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